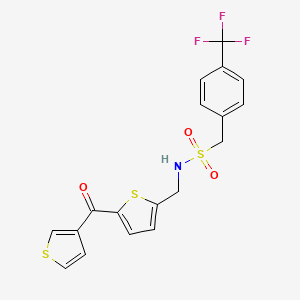

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

This compound features a methanesulfonamide core linked to a 4-(trifluoromethyl)phenyl group and a bis-thiophene moiety. The thiophene rings are substituted with a carbonyl group at position 3 and a methyl bridge, creating a planar, aromatic scaffold. The trifluoromethyl group enhances metabolic stability and influences electronic properties via its electron-withdrawing nature.

Properties

IUPAC Name |

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO3S3/c19-18(20,21)14-3-1-12(2-4-14)11-28(24,25)22-9-15-5-6-16(27-15)17(23)13-7-8-26-10-13/h1-8,10,22H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNQIHARIWUEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the thiophene core: Starting with thiophene-2-carboxylic acid, it undergoes acylation to form 5-(thiophene-3-carbonyl)thiophene-2-carboxylic acid.

Introduction of the trifluoromethyl group: The 4-(trifluoromethyl)phenyl group is introduced via a Friedel-Crafts acylation reaction.

Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the thiophene rings facilitate π-π interactions with aromatic amino acids in the target proteins. This compound can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

Key structural differences and similarities are summarized below:

*Estimated based on structural analysis.

Key Observations:

Heterocyclic Diversity: The target compound employs a bis-thiophene system, whereas analogs in and incorporate oxadiazole rings. The furan-thiophene hybrid in replaces the carbonyl-thiophene group with a furan, altering electronic properties and steric bulk.

Substituent Effects :

- The 4-(trifluoromethyl)phenyl group in the target compound and improves lipophilicity and metabolic resistance compared to the 4-chlorophenyl or 4-methoxyphenyl groups in and .

- Methylsulfanyl (in ) and styrenyl sulfonyl (in ) groups introduce varied steric and electronic profiles, affecting solubility and target engagement.

Linker Variations :

- The target compound uses a methyl bridge between thiophenes, while employs an ethyl linker. This may influence conformational flexibility and membrane permeability .

Biological Activity

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound featuring thiophene and sulfonamide functionalities. Its unique structural characteristics suggest potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 423.5 g/mol. The compound features:

- Thiophene Rings : Contributing to electronic properties and potential interactions with biological targets.

- Trifluoromethyl Group : Enhancing lipophilicity and possibly increasing binding affinity to receptors.

- Sulfonamide Moiety : Known for its ability to form hydrogen bonds, which can modulate enzymatic activity.

Biological Activity

The biological activity of this compound is primarily determined by its structural components:

Enzyme Inhibition

Preliminary studies indicate that the sulfonamide group may inhibit specific enzymes involved in disease processes. For instance, sulfonamides are known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, a mechanism that could be explored in cancer therapy or antimicrobial applications .

Cytotoxicity Studies

Research has shown that related thiophene compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound have demonstrated significant inhibitory activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | HepG2 | 66±1.20 |

| 4b | HepG2 | 54±0.25 |

| 14a | MCF-7 | 57±0.13 |

| 14b | MCF-7 | 58±0.87 |

These findings suggest that the compound may possess similar cytotoxic properties due to its structural features.

The mechanisms by which this compound exerts its biological effects may include:

- Hydrogen Bond Formation : The sulfonamide group can form hydrogen bonds with target enzymes or receptors, potentially altering their activity.

- π–π Stacking Interactions : The aromatic thiophene rings may participate in π–π stacking interactions, enhancing binding affinity to nucleic acids or proteins.

- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating membrane permeability and bioavailability.

Case Studies

In a study investigating the cytotoxic effects of thiophene derivatives, several compounds were tested against HepG2 cells, revealing that those with similar structural motifs exhibited significant cytotoxicity at low concentrations . The study highlighted the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.